molecular formula C20H21N9O2 B2852204 N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 1021025-76-2

N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2852204
CAS No.: 1021025-76-2
M. Wt: 419.449
InChI Key: UJPGULQIJYDBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a piperazine ring substituted with a pyrimidine group, and a furan-2-carboxamide side chain. This scaffold is structurally analogous to kinase inhibitors targeting ATP-binding pockets, where the pyrimidine and piperazine moieties may contribute to hydrogen bonding and hydrophobic interactions with target proteins .

Properties

IUPAC Name

N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N9O2/c30-19(16-3-1-12-31-16)21-6-7-29-18-15(13-26-29)17(24-14-25-18)27-8-10-28(11-9-27)20-22-4-2-5-23-20/h1-5,12-14H,6-11H2,(H,21,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPGULQIJYDBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Purity (HPLC)
Target Compound Pyrazolo[3,4-d]pyrimidine Piperazine-pyrimidine, furan-2-carboxamide ~500 (estimated) N/A N/A
13a () Pyrimidine-5-carboxamide Morpholine-carbonyl, trifluoromethylbenzamide 657.24 165.4–167.9 98.64%
13b () Pyrimidine-5-carboxamide Morpholine-carbonyl, nitrobenzamide 634.24 40.2–42.3 98.73%
Example 53 () Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluoro-phenyl, isopropylbenzamide 589.1 175–178 N/A
877634-08-7 () Piperazine-ethylpivalamide Furan, morpholine, pivalamide ~400 (estimated) N/A N/A

Key Observations :

  • Core Flexibility : The target compound shares a pyrazolo[3,4-d]pyrimidine core with Example 53 () but differs in side-chain complexity. Example 53 incorporates a chromen-4-one moiety, which may enhance planar stacking interactions but reduce solubility compared to the furan group in the target compound .
  • Substituent Effects : Derivatives in (13a–c) feature morpholine-carbonyl and electron-withdrawing groups (e.g., nitro, trifluoromethyl), which increase molecular weight and polarity. The target compound’s furan carboxamide likely improves metabolic stability compared to nitro groups in 13b, which are prone to reduction .
  • Melting Points : The wide range of melting points (40–178°C) reflects variations in crystallinity. The target compound’s melting point is unlisted but may align with pyrazolo[3,4-d]pyrimidines in (175–178°C) due to aromatic stacking .
Pharmacological Implications (Inferred)
  • The furan carboxamide may mimic ATP’s ribose group, enhancing selectivity over morpholine-containing analogs .
  • Solubility and Bioavailability : The furan group in the target compound likely improves aqueous solubility compared to nitro-substituted analogs (e.g., 13b), which exhibit lower melting points and higher lipophilicity .

Q & A

Q. What are the standard synthetic routes for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclization reactions. A common approach involves:

  • Cyclization of aminopyrazole precursors with nitriles or carbonyl derivatives under acidic or basic conditions (e.g., using POCl₃ or NaOH) .
  • Subsequent functionalization via nucleophilic substitution at the pyrimidine N1 position, often using ethylenediamine derivatives to introduce the piperazine-furan carboxamide side chain . Example: In related compounds, coupling with 4-(pyrimidin-2-yl)piperazine requires anhydrous solvents (e.g., acetonitrile) and reflux conditions (80–100°C) for 12–24 hours .

Q. Which spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Key for confirming substituent positions. For example, pyrimidine protons resonate at δ 8.80–9.00 ppm, while furan protons appear at δ 6.50–7.50 ppm .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3250 cm⁻¹) groups .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ observed at m/z 657.2398 in a derivative with similar structure) .

Advanced Research Questions

Q. How can coupling reactions involving the furan-2-carboxamide moiety be optimized?

  • Reagent selection : Use coupling agents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF .
  • Temperature control : Reactions performed at 0°C to room temperature minimize side products (e.g., over-oxidation of the furan ring) .
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) yields >95% purity .

Q. What strategies resolve contradictions in NMR data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions. For instance, HSQC can differentiate pyrimidine C–H couplings from piperazine protons .
  • Deuterated solvent comparison : DMSO-d₆ vs. CDCl₃ may shift proton signals due to hydrogen bonding, clarifying ambiguous assignments .
  • Synthetic intermediates : Isolate and characterize intermediates (e.g., pyrazolo[3,4-d]pyrimidine core pre-functionalization) to confirm stepwise modifications .

Q. How do researchers analyze biological target interactions for this compound?

  • Molecular docking : Computational models predict binding to kinase domains (e.g., PI3K or mTOR) due to the pyrimidine-piperazine scaffold’s affinity for ATP-binding pockets .
  • In vitro assays : Measure IC₅₀ values using kinase inhibition assays (e.g., ADP-Glo™) with positive controls (e.g., staurosporine) .
  • SAR studies : Modify the furan or pyrimidine substituents to assess impact on potency. For example, replacing furan with thiophene reduces solubility but increases lipophilicity .

Q. What methods mitigate byproduct formation during piperazine ring functionalization?

  • Protection/deprotection : Use Boc (tert-butyloxycarbonyl) groups to shield secondary amines during alkylation .
  • Stoichiometric control : Limit excess reagents (e.g., alkyl halides) to prevent over-alkylation. For example, a 1:1.2 molar ratio of piperazine to alkylating agent reduces di-alkylated byproducts .
  • HPLC monitoring : Track reaction progress to isolate intermediates before side reactions dominate .

Data Contradiction & Stability Analysis

Q. How should researchers address inconsistent biological activity data across assays?

  • Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, as furan oxidation can vary with redox environments .
  • Metabolite screening : Use LC-MS to identify degradation products (e.g., furan-2-carboxylic acid from oxidation) that may interfere with activity .
  • Dose-response validation : Repeat assays with freshly prepared solutions to exclude solvent degradation effects (e.g., DMSO stock precipitation) .

Q. What are the stability challenges under varying pH conditions?

  • Acidic conditions (pH < 4) : Hydrolysis of the amide bond occurs, generating furan-2-carboxylic acid and ethylenediamine byproducts .
  • Basic conditions (pH > 9) : The pyrimidine ring undergoes nucleophilic attack, leading to ring-opening products .
  • Mitigation : Formulate as lyophilized powders or use enteric coatings for in vivo studies to limit pH exposure .

Methodological Tables

Table 1 : Representative Reaction Conditions for Piperazine Coupling

ReagentSolventTemp (°C)Time (h)Yield (%)
TBTU/DIEACH₂Cl₂0 → 251258–65
EDCI/HOBtDMF251872

Table 2 : Key ¹H NMR Signals for Structural Confirmation

Proton Typeδ (ppm)MultiplicityAssignment
Pyrimidine-H8.80–9.00SingletC6–H of pyrimidine
Piperazine-CH₂3.20–3.50TripletN–CH₂–N
Furan-H6.90–7.20DoubletC3–H of furan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.